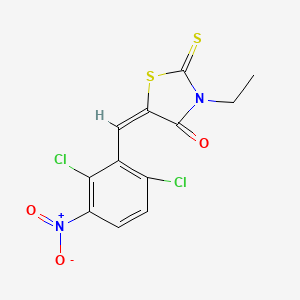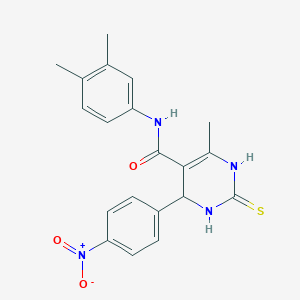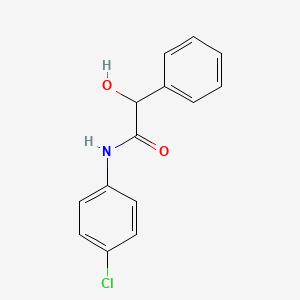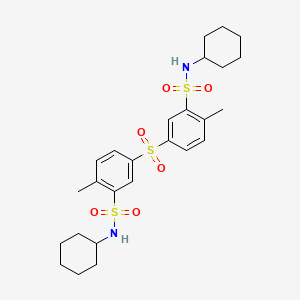
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide, also known as GSK-3 inhibitor, is a synthetic compound that has been extensively studied for its potential therapeutic applications. GSK-3 inhibitor is a small molecule that selectively inhibits the activity of glycogen synthase kinase-3 (GSK-3), an important enzyme involved in various cellular processes.
Mécanisme D'action
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor selectively inhibits the activity of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide, an enzyme that plays a key role in various cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation. 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide is involved in the phosphorylation of various substrates, including beta-catenin, tau protein, and cyclin D1. Inhibition of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide activity leads to the stabilization of beta-catenin, which is a key regulator of cell proliferation and differentiation. 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor also inhibits the phosphorylation of tau protein, which is a major component of neurofibrillary tangles in Alzheimer's disease.
Biochemical and Physiological Effects
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to have various biochemical and physiological effects, depending on the cell type and disease model. In Alzheimer's disease, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In bipolar disorder, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to regulate mood and prevent manic episodes. In cancer, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to inhibit tumor growth and sensitize cancer cells to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has several advantages for lab experiments, including its high selectivity for 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide, its well-established synthetic route, and its potential therapeutic applications in various diseases. However, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor also has several limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for the research and development of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor, including the optimization of its pharmacological properties, the identification of new therapeutic applications, and the development of new synthetic routes. The optimization of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor's pharmacological properties could include the improvement of its solubility, bioavailability, and selectivity for 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide. The identification of new therapeutic applications could include the exploration of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor's potential in other diseases, such as Parkinson's disease and schizophrenia. The development of new synthetic routes could include the exploration of new starting materials and reaction conditions to improve the yield and purity of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor.
Méthodes De Synthèse
The synthesis of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor involves a series of chemical reactions that are well-established in organic chemistry. The starting materials for the synthesis are commercially available and include 2-aminopyridine, cyclopropyl isocyanide, and 2-bromo-6-fluorobenzoxazole. The synthetic route involves the formation of a benzoxazole ring, followed by the introduction of the pyridine and cyclopropyl groups. The final step involves the introduction of the carboxamide group, which is essential for the inhibition of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide activity.
Applications De Recherche Scientifique
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function in animal models. In bipolar disorder, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to regulate mood and prevent manic episodes. In cancer, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to inhibit tumor growth and sensitize cancer cells to chemotherapy.
Propriétés
IUPAC Name |
2-cyclopropyl-N-(pyridin-2-ylmethyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-16(19-10-13-3-1-2-8-18-13)12-6-7-14-15(9-12)22-17(20-14)11-4-5-11/h1-3,6-9,11H,4-5,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXKHNYEXOTQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(O2)C=C(C=C3)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4964949.png)


![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4964976.png)
![ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4964982.png)


![1'-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4964989.png)

![3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B4965021.png)
![2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4965026.png)